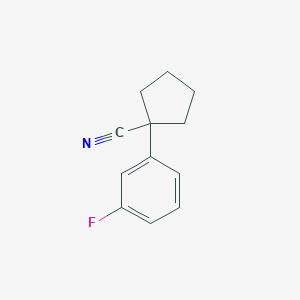

1-(3-Fluorophenyl)cyclopentanecarbonitrile

Description

Contextualization within Modern Synthetic Organic Chemistry

Modern synthetic organic chemistry is characterized by its pursuit of efficiency, selectivity, and the construction of complex molecular frameworks with novel functionalities. In this context, organofluorine compounds, which are organic compounds containing a carbon-fluorine bond, have emerged as a class of molecules with significant practical and theoretical importance. wikipedia.org The synthesis of such compounds, including 1-(3-Fluorophenyl)cyclopentanecarbonitrile, represents a confluence of several key areas of contemporary research, namely the development of new fluorination techniques and the creation of stereochemically rich carbocyclic systems. The nitrile group, a versatile functional handle, further enhances the synthetic utility of these molecules, allowing for their conversion into other important functional groups like amines and carboxylic acids. nih.gov

Importance of Fluorine in Modulating Chemical Reactivity and Selectivity

The introduction of fluorine into an organic molecule can dramatically alter its physical, chemical, and biological properties. numberanalytics.com Fluorine is the most electronegative element, and the carbon-fluorine bond is one of the strongest in organic chemistry. wikipedia.org This high bond strength often imparts increased thermal and metabolic stability to the molecule. numberanalytics.com Furthermore, the substitution of hydrogen with fluorine, which has a similar van der Waals radius, can lead to significant changes in a molecule's conformational preferences and electronic distribution without a major increase in its size. These alterations can influence a molecule's reactivity and its interactions with biological targets, making fluorine a valuable tool in the design of pharmaceuticals and agrochemicals. wikipedia.orgnih.gov

Structural Salience of Substituted Cyclopentanecarbonitrile (B127170) Scaffolds

The cyclopentane (B165970) ring is a prevalent structural motif in a wide array of natural products and biologically active compounds. google.com Its non-planar, puckered conformation provides a three-dimensional scaffold that can be strategically functionalized to interact with biological macromolecules. The synthesis of highly substituted cyclopentane derivatives with precise stereochemical control is an active area of research. google.com The cyclopentanecarbonitrile moiety, in particular, serves as a valuable building block in medicinal chemistry. The nitrile group is a key pharmacophore in numerous approved drugs and can participate in a variety of chemical transformations to generate diverse libraries of compounds for drug discovery programs. nih.gov

Overview of Research Paradigms and Foundational Concepts Relevant to this compound

The academic interest in this compound is rooted in the convergence of the principles outlined above. Research involving this compound and its analogues is often situated within the broader context of developing new synthetic methodologies for the construction of quaternary carbon centers, which are structurally complex and challenging to synthesize. The presence of the fluorophenyl group invites investigation into the effects of fluorine substitution on the reactivity of the cyclopentane ring and the nitrile functionality.

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, its structural components suggest its potential utility as an intermediate in the synthesis of more complex molecules. The foundational concepts underpinning its study include the principles of nucleophilic substitution for the introduction of the nitrile group, and transition-metal-catalyzed cross-coupling reactions for the formation of the carbon-aryl bond.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is provided in the table below. nih.gov

| Property | Value |

| Molecular Formula | C₁₂H₁₂FN |

| Molecular Weight | 189.23 g/mol |

| IUPAC Name | 1-(3-fluorophenyl)cyclopentane-1-carbonitrile |

| CAS Number | 214262-90-5 |

| Appearance | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

| Refractive Index | 1.5155-1.5175 chemicalbook.com |

| XLogP3 | 3.1 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluorophenyl)cyclopentane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN/c13-11-5-3-4-10(8-11)12(9-14)6-1-2-7-12/h3-5,8H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJLHAOFLBRWFJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369803 | |

| Record name | 1-(3-Fluorophenyl)cyclopentane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214262-90-5 | |

| Record name | 1-(3-Fluorophenyl)cyclopentanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214262-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Fluorophenyl)cyclopentane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Elucidation

Development of Novel Synthetic Routes to the 1-(3-Fluorophenyl)cyclopentanecarbonitrile Core

The formation of the 1-(3-fluorophenyl)cyclopentane framework is a key challenge in the synthesis of the target molecule. Various strategies have been developed to construct five-membered carbocycles, which can be broadly categorized into ring-closing methods and cycloaddition reactions.

Ring-Closing Strategies for the Cyclopentane (B165970) Moiety

Ring-closing reactions are a fundamental approach to the synthesis of cyclic compounds, including the cyclopentane ring system. These methods typically involve the formation of a new carbon-carbon bond within an acyclic precursor.

Intramolecular nucleophilic substitution is a powerful strategy for the formation of cyclic structures. youtube.com In this approach, a molecule containing both a nucleophile and an electrophile undergoes an internal reaction to form a ring. youtube.com For the synthesis of a 1-arylcyclopentane structure, a suitable acyclic precursor would possess a nucleophilic carbon and a leaving group separated by an appropriate number of carbon atoms to favor the formation of a five-membered ring.

The general mechanism involves the generation of a nucleophile, often a carbanion, which then attacks an electrophilic carbon atom within the same molecule, displacing a leaving group. youtube.com The rate of these intramolecular reactions is often significantly faster than their intermolecular counterparts due to the proximity of the reacting centers. youtube.com The formation of five- and six-membered rings is generally favored in these processes. youtube.com

A plausible synthetic precursor for an intramolecular nucleophilic substitution leading to a 1-arylcyclopentane could be a 1,4-dihaloalkane derivative that reacts with an arylacetonitrile. For instance, the double alkylation of a phenylacetonitrile (B145931) with a 1,4-dihalobutane can lead to the formation of a five-membered ring. This approach has been noted in the synthesis of related compounds like 1-(4-aminophenyl)cyclopentanecarbonitrile (B111213), where phenylacetonitrile is reacted with 1,4-dichlorobutane (B89584) or 1,4-dibromobutane (B41627). organic-chemistry.org

Table 1: Examples of Intramolecular Nucleophilic Substitution for Ring Formation

| Starting Material 1 | Starting Material 2 | Product | Ring Size | Reference |

| Phenylacetonitrile | 1,4-Dichlorobutane | 1-Phenylcyclopentanecarbonitrile (B1345207) | 5 | organic-chemistry.org |

| Phenylacetonitrile | 1,4-Dibromobutane | 1-Phenylcyclopentanecarbonitrile | 5 | organic-chemistry.org |

| Alcohol with a leaving group | - | Cyclic ether | 5 or 6 | youtube.com |

Cycloaddition reactions are another cornerstone of cyclic compound synthesis, offering a convergent and often stereocontrolled route to complex ring systems. These reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct.

The [3+2] cycloaddition is a particularly powerful method for constructing five-membered rings. pku.edu.cn This reaction involves a three-atom component (a 1,3-dipole or its synthetic equivalent) and a two-atom component (a dipolarophile, typically an alkene or alkyne). pku.edu.cnresearchgate.net A variety of substrates can be employed in these reactions, leading to a wide range of polysubstituted cyclopentanes and cyclopentenes. organic-chemistry.orgorganic-chemistry.org

One notable strategy involves the use of vinylcyclopropanes (VCPs) as three-carbon synthons. pku.edu.cn In the presence of a transition metal catalyst, such as rhodium, VCPs can react with alkenes or alkynes in a [3+2] manner to afford cyclopentane derivatives. pku.edu.cn The mechanism of this rhodium-catalyzed reaction typically begins with the oxidative addition of the C-C bond of the cyclopropane (B1198618) to the metal center. This is followed by coordination and insertion of the alkene, and subsequent reductive elimination to yield the final cyclopentane product. pku.edu.cn

Another approach utilizes the reaction of donor-acceptor cyclopropanes with various dipolarophiles. These reactions can be promoted by Lewis acids and proceed through a formal [3+2]-cycloaddition to give highly functionalized cyclopentanes.

Table 2: Examples of [3+2] Cycloaddition Reactions for Cyclopentane/Cyclopentene Synthesis

| 3-Carbon Component | 2-Carbon Component | Catalyst/Conditions | Product Type | Reference |

| Vinylcyclopropane | α,β-Unsaturated Aldehyde | Palladium and Organocatalysis | Highly substituted cyclopentane | acs.org |

| Donor-Acceptor Cyclopropane | Alkene | Lewis Acid | Functionalized cyclopentane | |

| Allene (B1206475) | Enone | Nucleophilic Phosphine (B1218219) | Functionalized cyclopentene | organic-chemistry.org |

The development of enantioselective cycloaddition reactions is of paramount importance for the synthesis of chiral molecules. Chiral catalysts, including both metal complexes and organocatalysts, have been successfully employed to induce asymmetry in [3+2] cycloadditions. organic-chemistry.orgresearchgate.net

For instance, the use of chiral phosphine catalysts in the [3+2] cycloaddition of allenes with enones has been shown to produce highly functionalized cyclopentenes with excellent enantioselectivity. organic-chemistry.org In these reactions, the chiral phosphine acts as a nucleophilic catalyst, activating the allene to form a zwitterionic intermediate that then reacts with the enone.

Similarly, synergistic catalysis, combining a transition metal catalyst with a chiral organocatalyst, has been effectively used in the [3+2] cycloaddition of vinylcyclopropanes with α,β-unsaturated aldehydes. This dual catalytic system allows for the stereoselective formation of highly substituted cyclopentanes with multiple stereocenters. acs.org The use of chiral ligands on the metal catalyst or the use of a chiral amine organocatalyst can control the stereochemical outcome of the reaction.

Table 3: Examples of Enantioselective Cycloaddition Reactions

| Reaction Type | Catalyst System | Key Features | Reference |

| [3+2] Cycloaddition of allenes and enones | Chiral Phosphine | High enantioselectivity for functionalized cyclopentenes | organic-chemistry.org |

| [3+2] Cycloaddition of VCPs and α,β-unsaturated aldehydes | Palladium and Chiral Amine | Stereoselective formation of cyclopentanes with up to four stereocenters | acs.org |

| [3+3] Cycloaddition of spirocyclopropyl oxindoles and nitrones | Chiral Lewis Acid (Ni(OTf)₂) | Diastereo- and enantioselective synthesis of spirocyclic compounds | nih.gov |

Cycloaddition Reactions in Cyclopentane Formation

Introduction of the Nitrile Group (–CN)

The introduction of the nitrile group onto the pre-formed cyclopentane ring, specifically at the C1 position bearing the 3-fluorophenyl substituent, is a crucial step. This transformation creates a quaternary carbon center, which can be synthetically challenging. Several methods can be envisioned for this cyanation reaction.

One plausible strategy involves the cyanation of a tertiary alcohol precursor, such as 1-(3-fluorophenyl)cyclopentan-1-ol. The direct cyanation of tertiary benzylic alcohols has been achieved using various reagents and catalytic systems. For example, boron Lewis acids have been shown to catalyze the direct cyanation of benzylic alcohols using isonitriles as a cyanide source. mdpi.com This reaction is thought to proceed through an SN1-type mechanism involving the formation of a stable tertiary carbocation, which is then trapped by the cyanide nucleophile. researchgate.netmdpi.com

Alternatively, radical-based methods offer another avenue for the introduction of the nitrile group. Copper-catalyzed enantioselective cyanation of benzylic C-H bonds has been reported, although this is more applicable to the functionalization of an existing C-H bond rather than the replacement of a hydroxyl group. nih.gov However, recent advancements have shown the deoxygenative cyanation of benzylic alcohols through a combination of photoredox and copper catalysis. researchgate.net This method allows for the conversion of primary, secondary, and even tertiary alcohols to the corresponding nitriles. researchgate.net

Another approach could involve the conversion of the tertiary alcohol to a good leaving group, followed by nucleophilic substitution with a cyanide salt. However, the formation of a tertiary carbocation can lead to elimination side products. A patent for the synthesis of 1-(4-aminophenyl)cyclopentanecarbonitrile describes the preparation of 1-chlorocyclopentanecarbonitrile from 1-hydroxycyclopentanecarbonitrile, which is then used in a subsequent coupling reaction. organic-chemistry.org This suggests that a halocyclopentanecarbonitrile could be a viable intermediate.

Table 4: Methods for the Introduction of the Nitrile Group

| Precursor | Reagent/Catalyst | Reaction Type | Reference |

| Tertiary Benzylic Alcohol | Isonitrile / B(C₆F₅)₃ | Lewis Acid Catalyzed Cyanation | mdpi.com |

| Tertiary Benzylic Alcohol | - / Photoredox and Copper Catalysis | Deoxygenative Cyanation | researchgate.net |

| Alkyl Halide | Cyanide Salt | Nucleophilic Substitution | |

| Aryl Halide | Butyronitrile / Nickel Catalyst | Cross-Coupling/Retro-hydrocyanation | nih.gov |

Incorporation of the Fluorophenyl Moiety

Attaching the 3-fluorophenyl group to the cyclopentane ring is a key C-C bond-forming step.

The Friedel-Crafts reaction is a classic method for attaching alkyl or acyl groups to an aromatic ring via electrophilic aromatic substitution. byjus.comwikipedia.orgmasterorganicchemistry.com To synthesize the target molecule's core structure, one could envision a Friedel-Crafts alkylation of fluorobenzene (B45895) with a suitable cyclopentyl electrophile, such as cyclopentyl chloride or cyclopentanol, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.orglibretexts.org

The mechanism involves the Lewis acid activating the alkylating agent to generate a carbocation (or a carbocation-like complex). libretexts.orgyoutube.com The aromatic ring then acts as a nucleophile, attacking the carbocation to form an arenium ion intermediate, which loses a proton to restore aromaticity and yield the alkylated product. byjus.comlibretexts.org

However, Friedel-Crafts alkylations have limitations. They are prone to carbocation rearrangements and polyalkylation, where the product is more reactive than the starting material. masterorganicchemistry.comlibretexts.orgyoutube.com Furthermore, the reaction does not work on aromatic rings with strongly deactivating substituents. libretexts.orgyoutube.com A fluorine atom is deactivating but ortho-, para-directing. An alternative, the Friedel-Crafts acylation, using an acyl halide like cyclopentanecarbonyl chloride, offers better control as the resulting ketone product is deactivated towards further acylation, preventing over-substitution. wikipedia.orgmasterorganicchemistry.comlibretexts.org The ketone can then be reduced and further functionalized to introduce the nitrile group.

Creating the quaternary stereocenter of this compound in a stereocontrolled manner requires advanced asymmetric synthesis techniques. Chiral phase-transfer catalysis has emerged as a powerful strategy for the asymmetric alkylation of substrates like glycine (B1666218) imines, which could be a potential route. phasetransfer.com

Mechanistic Studies of Key Synthetic Transformations

Understanding the mechanisms of the key reactions provides insight into reaction optimization and control.

Nucleophilic Substitution (Sɴ1/Sɴ2): In the Sɴ2 mechanism, the cyanide nucleophile attacks the carbon center at the same time as the halide leaving group departs, proceeding through a single transition state. youtube.com This is typical for primary and secondary halides. chemguide.co.uk For a tertiary precursor, the Sɴ1 mechanism is more likely. This involves a two-step process where the leaving group departs first to form a planar carbocation intermediate, which is then rapidly attacked by the nucleophile from either face. chemguide.co.uk

Phase-Transfer Catalysis: The mechanism involves the phase-transfer catalyst (Q⁺X⁻) exchanging its anion (X⁻) for the cyanide anion (CN⁻) at the aqueous-organic interface. stackexchange.comwiley-vch.de The resulting lipophilic ion pair (Q⁺CN⁻) diffuses into the organic phase, where the poorly solvated and highly reactive CN⁻ anion performs the nucleophilic substitution on the organic substrate. wiley-vch.deprinceton.edu The catalyst cation (Q⁺) then returns with the leaving group anion to the interface to restart the cycle. stackexchange.com

Friedel-Crafts Alkylation/Acylation: The alkylation mechanism begins with the formation of a carbocation electrophile from an alkyl halide and a Lewis acid. libretexts.org The π-system of the aromatic ring attacks this electrophile, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. byjus.com Deprotonation of this intermediate by the Lewis acid-base complex (e.g., AlCl₄⁻) restores aromaticity and regenerates the catalyst. byjus.comyoutube.com The acylation mechanism is similar but involves the formation of a resonance-stabilized acylium ion (R-C≡O⁺), which is not prone to rearrangement. wikipedia.orgmasterorganicchemistry.com

Detailed Reaction Pathway Analysis of Ring-Forming Steps

The formation of the cyclopentane ring in this compound is typically accomplished via an intramolecular cyclization. A common and well-documented strategy is the reaction of 3-fluorophenylacetonitrile (B154504) with a 1,4-dihaloalkane, such as 1,4-dibromobutane, under basic conditions. orgsyn.org

The reaction pathway initiates with the deprotonation of 3-fluorophenylacetonitrile at the benzylic position by a strong base. This generates a carbanion that is stabilized by the adjacent phenyl ring and the nitrile group. This nucleophilic carbanion then attacks one of the electrophilic carbon atoms of the 1,4-dihalobutane in a nucleophilic substitution reaction (SN2), displacing a halide ion and forming an intermediate, 5-bromo-2-(3-fluorophenyl)pentanenitrile.

The second and final ring-forming step is an intramolecular SN2 reaction. The remaining acidic proton on the carbon alpha to both the phenyl and nitrile groups is abstracted by the base, generating a new carbanion. This carbanion then undergoes an intramolecular attack on the carbon atom bearing the second halogen, displacing the halide and forming the five-membered cyclopentane ring. This cyclization results in the final product, this compound.

Elucidation of Cyanide Addition Mechanisms

In the primary synthetic route to this compound starting from 3-fluorophenylacetonitrile, the cyanide group is already incorporated into the starting material. Therefore, the "cyanide addition mechanism" in this context refers to the initial preparation of the 3-fluorophenylacetonitrile precursor itself.

This precursor is commonly synthesized via the nucleophilic substitution of a 3-fluorobenzyl halide (e.g., 3-fluorobenzyl bromide) with a cyanide salt, such as sodium cyanide. chemicalbook.com The mechanism of this reaction is a classic bimolecular nucleophilic substitution (SN2). The cyanide ion (CN⁻), acting as a potent nucleophile, attacks the electrophilic benzylic carbon of the 3-fluorobenzyl halide. This attack occurs from the backside relative to the leaving group (the halide ion), leading to an inversion of stereochemistry if the carbon were chiral. The reaction proceeds in a single, concerted step where the carbon-cyanide bond is formed simultaneously with the cleavage of the carbon-halide bond.

Investigating Catalytic Cycles in Transition Metal-Mediated Syntheses

While the classical synthesis of this compound from 3-fluorophenylacetonitrile and 1,4-dibromobutane does not typically employ transition metal catalysis, the principles of phase-transfer catalysis are central to achieving high yields in this reaction when conducted in a biphasic system. orgsyn.org

Phase-transfer catalysis facilitates the reaction between reactants located in different immiscible phases, typically an aqueous phase containing the base (like sodium hydroxide) and an organic phase containing the substrate (3-fluorophenylacetonitrile and 1,4-dibromobutane). slideshare.net A phase-transfer catalyst, commonly a quaternary ammonium (B1175870) salt such as benzyltriethylammonium chloride, is used. orgsyn.org

The catalytic cycle can be described as follows:

Anion Exchange: In the aqueous phase, the phase-transfer catalyst (Q⁺X⁻) exchanges its counter-ion (X⁻) for the hydroxide (B78521) ion (OH⁻) from the base, forming Q⁺OH⁻.

Phase Transfer: The lipophilic Q⁺OH⁻ is soluble in the organic phase and is transported across the phase boundary.

Deprotonation: In the organic phase, the hydroxide ion deprotonates the 3-fluorophenylacetonitrile to form the carbanion. Water is formed as a byproduct.

Alkylation: The newly formed carbanion reacts with the 1,4-dibromobutane as described in section 2.2.1.

Regeneration: The catalyst cation (Q⁺) then transports the displaced halide ion (Br⁻) back into the aqueous phase, where it can again exchange for a hydroxide ion, thus completing the catalytic cycle and allowing the process to repeat.

This cycle avoids the need for stoichiometric amounts of expensive or hazardous bases that are soluble in organic solvents.

Solvent Effects and Their Mechanistic Implications in Synthesis

The choice of solvent plays a critical role in the synthesis of this compound, particularly in the context of phase-transfer catalysis. The use of a biphasic system, consisting of an aqueous and an organic solvent, is a key feature of this synthetic approach. orgsyn.org

The aqueous phase, typically a concentrated solution of a strong base like sodium hydroxide, serves as the reservoir for the deprotonating agent. The organic phase dissolves the organic reactants, namely 3-fluorophenylacetonitrile and 1,4-dibromobutane. The reaction rate and yield are highly dependent on the efficiency of the phase-transfer catalyst in shuttling the hydroxide ions into the organic phase and the resulting carbanion's reactivity.

The nature of the organic solvent can influence the reaction in several ways:

Solubility: The solvent must effectively dissolve the organic substrates and the lipophilic catalyst-ion pair.

Polarity: The polarity of the organic solvent can affect the rate of the SN2 reactions. Aprotic polar solvents can solvate the cation of the ion pair, leaving the anion more "naked" and nucleophilic, which can accelerate the reaction. However, in the context of phase-transfer catalysis, the primary role of the organic solvent is to provide a medium for the reaction to occur, as the key interactions are managed by the catalyst.

Boiling Point: For reactions requiring elevated temperatures to proceed at a reasonable rate, a solvent with a suitable boiling point is necessary. orgsyn.org

In syntheses not employing phase-transfer catalysis, a single-phase system with a solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) can be used. chemicalbook.com These polar aprotic solvents are effective at dissolving both the organic substrate and the cyanide salt (for precursor synthesis) or the base used for deprotonation. They facilitate SN2 reactions by solvating the cation while leaving the anion relatively free and highly reactive.

Data Tables

Table 1: Reactants and Products in the Synthesis of this compound

| Compound Name | Role in Synthesis |

| 3-Fluorophenylacetonitrile | Starting Material |

| 1,4-Dibromobutane | Reagent for Cyclization |

| Sodium Hydroxide | Base |

| Benzyltriethylammonium chloride | Phase-Transfer Catalyst |

| This compound | Final Product |

Chemical Reactivity and Transformation Mechanisms

Reactivity of the Nitrile Group

The carbon-nitrogen triple bond in the nitrile group is highly polarized, rendering the carbon atom electrophilic and thus susceptible to nucleophilic attack. fiveable.meopenstax.org This electronic characteristic is the basis for its most important transformations: hydrolysis, reduction, and addition reactions.

The conversion of nitriles to carboxylic acids or amides through hydrolysis is a fundamental transformation that can proceed under either acidic or basic conditions. numberanalytics.comnumberanalytics.com The reaction typically involves the formation of an amide intermediate. openstax.orglibretexts.orgchemistrysteps.com

Acid-Catalyzed Hydrolysis: In the presence of an acid, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon. libretexts.orgorganicchemistrytutor.com This activation allows a weak nucleophile, such as water, to attack the carbon atom. libretexts.orgchemistrysteps.com A series of proton transfers and tautomerization of the resulting imidic acid leads to the formation of an amide. libretexts.orgchemistrysteps.comchemistrysteps.com Under the reaction conditions, this amide is typically hydrolyzed further to the corresponding carboxylic acid and an ammonium (B1175870) salt, a final step that drives the reaction to completion. libretexts.orgorganicchemistrytutor.com

Base-Catalyzed Hydrolysis: Under basic conditions, a strong nucleophile like the hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. openstax.orglibretexts.org This addition forms an imine anion, which is subsequently protonated by water to yield an imidic acid and regenerate the hydroxide catalyst. libretexts.orgchemistrysteps.com Tautomerization of the imidic acid produces an amide. libretexts.orgchemistrysteps.com Depending on the reaction conditions, the amide can either be isolated or undergo further hydrolysis to form a carboxylate salt. openstax.orgorganicchemistrytutor.com

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

|---|---|---|

| Initial Step | Protonation of the nitrile nitrogen. libretexts.orgorganicchemistrytutor.com | Nucleophilic attack by hydroxide ion (OH⁻) on the nitrile carbon. openstax.orglibretexts.org |

| Nucleophile | Water (a weak nucleophile). libretexts.org | Hydroxide ion (a strong nucleophile). libretexts.org |

| Intermediate | Protonated amide. libretexts.org | Imidic acid, which tautomerizes to an amide. chemistrysteps.com |

| Final Product (Vigorous Conditions) | Carboxylic acid and ammonium ion (NH₄⁺). libretexts.org | Carboxylate salt. openstax.org |

| Isolated Intermediate (Milder Conditions) | Amide (generally not isolated). libretexts.org | Amide. organicchemistrytutor.com |

The reduction of the nitrile group provides a direct route to primary amines. This transformation can be accomplished through several synthetic pathways, most notably by using metal hydrides or catalytic hydrogenation. fiveable.mewikipedia.org

Reduction with Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent that efficiently converts nitriles to primary amines. libretexts.orgstudymind.co.uklibretexts.org The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic nitrile carbon, forming an imine anion. openstax.orglibretexts.org This intermediate is stabilized through complexation and undergoes a second hydride addition to yield a dianion. openstax.orglibretexts.org Subsequent protonation with an aqueous workup furnishes the primary amine. libretexts.orglibretexts.org

Catalytic Hydrogenation: From an industrial perspective, catalytic hydrogenation is often the more economical method for nitrile reduction. studymind.co.uk This process involves reacting the nitrile with hydrogen gas (H₂) over a metal catalyst, such as Raney nickel, platinum, or palladium, often under high pressure and temperature. wikipedia.orgstudymind.co.uk While highly effective, this method can sometimes lead to the formation of secondary and tertiary amines as byproducts, making the choice of catalyst and reaction conditions critical for achieving selectivity for the primary amine. wikipedia.org

| Method | Reagents & Conditions | Mechanistic Feature |

|---|---|---|

| Metal Hydride Reduction | 1. LiAlH₄ in a non-aqueous solvent (e.g., dry ether). 2. Aqueous workup (e.g., dilute acid). studymind.co.uk | Involves two successive nucleophilic additions of hydride (H⁻) to the nitrile carbon. openstax.orglibretexts.org |

| Catalytic Hydrogenation | H₂ gas with a metal catalyst (e.g., Raney Ni, Pt, Pd). wikipedia.org Requires high temperature and pressure. studymind.co.uk | Heterogeneous catalysis involving the addition of hydrogen across the C≡N triple bond. |

| Sodium Metal Reduction | Sodium metal in ethanol. studymind.co.uk | Reduction via single electron transfer from the sodium metal. |

The electrophilic nature of the nitrile carbon allows for addition reactions with a variety of nucleophiles beyond water and hydrides. numberanalytics.com A key example is the reaction with organometallic reagents.

Reaction with Grignard Reagents: The addition of Grignard reagents (R-MgX) or organolithium reagents to nitriles is a valuable method for carbon-carbon bond formation. chemistrysteps.com The carbon-based nucleophile attacks the nitrile carbon to form an imine anion intermediate. fiveable.meopenstax.orglibretexts.org Unlike the reduction with LiAlH₄, the reaction typically stops after a single addition. openstax.org Subsequent hydrolysis of the imine intermediate during aqueous workup yields a ketone. libretexts.orgchemistrysteps.com

| Nucleophile | Reagent Type | Initial Product | Final Product (after workup) |

|---|---|---|---|

| Hydride (H⁻) | Reducing Agent (e.g., LiAlH₄) | Dianion | Primary Amine (R-CH₂NH₂) openstax.org |

| Hydroxide (OH⁻) | Base (e.g., NaOH) | Imidic Acid | Carboxylic Acid (or Carboxylate) libretexts.org |

| Carbanion (R'⁻) | Organometallic (e.g., Grignard Reagent) | Imine Anion | Ketone (R-C(O)-R') openstax.orglibretexts.org |

Reactivity of the Fluorophenyl Ring

The reactivity of the aromatic ring in 1-(3-Fluorophenyl)cyclopentanecarbonitrile is governed by the electronic effects of its two substituents: the fluorine atom and the 1-cyclopentanecarbonitrile group. The fluorine atom exerts a strong electron-withdrawing inductive effect and a weaker electron-donating resonance effect. core.ac.uk The 1-cyclopentanecarbonitrile group is primarily electron-withdrawing.

Electrophilic aromatic substitution involves an electrophile attacking the electron-rich π-system of the benzene (B151609) ring. The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate (an arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

In the case of this compound, both the fluorine atom and the alkylnitrile group are deactivating, meaning they make the aromatic ring less reactive towards electrophiles than benzene itself. masterorganicchemistry.com However, they direct incoming electrophiles to different positions. Halogens are ortho-, para-directors, while the 1-cyclopentanecarbonitrile group is expected to be a meta-director. The fluorine atom at position 3 directs incoming electrophiles to positions 2, 4, and 6. The 1-cyclopentanecarbonitrile group at position 1 directs to positions 3 and 5. The directing effects are therefore cooperative towards positions ortho and para to the fluorine atom.

Nucleophilic aromatic substitution is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. libretexts.org The most common mechanism is the SNAr addition-elimination pathway. nih.gov This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex) that is formed. libretexts.orgnih.gov

In this compound, the fluorine atom can act as a leaving group. However, the electron-withdrawing nitrile group is in the meta position, which does not allow it to stabilize the Meisenheimer complex through resonance. libretexts.org Consequently, the classical SNAr reaction is not expected to be favorable for this specific isomer under standard conditions.

Recent advances in organic synthesis have developed alternative pathways for SNAr reactions on non-activated or electron-neutral fluoroarenes. nih.gov These methods, which include concerted SNAr mechanisms catalyzed by superbases or photoredox catalysis, can proceed without the need for a stabilized Meisenheimer intermediate and may allow for the substitution of fluorine on such substrates. nih.govacs.org

Directing Effects of the Fluorine and Nitrile Substituents

The substitution pattern on the aromatic ring of this compound is complex due to the competing directing effects of the fluorine and the 1-cyanocyclopentyl substituents.

The fluorine atom, a halogen, exhibits a dual electronic nature. It is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) that deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) compared to benzene. stackexchange.comquora.com However, it also possesses lone pairs of electrons that can be donated to the ring through resonance (+R effect), which directs incoming electrophiles to the ortho and para positions. vaia.com Because the 2p orbital of fluorine can effectively overlap with the 2p orbital of carbon, this resonance donation is significant. stackexchange.comvaia.com

Conversely, the 1-cyanocyclopentyl group, with its electron-withdrawing nitrile component, is a deactivating group and a meta-director. The nitrile group strongly withdraws electron density from the ring through both inductive and resonance effects, making electrophilic attack less favorable.

Regarding nucleophilic aromatic substitution (SNAr), the reaction typically requires a strong electron-withdrawing group positioned ortho or para to a good leaving group. In this molecule, the fluorine atom is meta to the deactivating 1-cyanocyclopentyl group, making a direct SNAr displacement of fluoride (B91410) unlikely under standard conditions. beilstein-journals.orgscispace.com However, vicarious nucleophilic substitution (VNS) could be a possibility, where a nucleophile attacks a carbon atom bearing a hydrogen, as has been observed in similarly substituted nitroaromatics. beilstein-journals.orgresearchgate.net

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Influence of Fluorine (ortho, para-director) | Influence of 1-Cyanocyclopentyl (meta-director) | Overall Predicted Reactivity |

|---|---|---|---|

| 2 | Activated (ortho) | Neutral | Favorable |

| 4 | Activated (para) | Neutral | Favorable |

| 5 | Deactivated (meta) | Activated (meta) | Possible but less likely |

| 6 | Activated (ortho) | Neutral | Favorable |

Transformations Involving the Cyclopentane (B165970) Ring System

While no specific ring expansion or contraction reactions of this compound have been documented, the possibility of such transformations can be explored based on established mechanisms.

Ring Expansion: Carbocation-mediated rearrangements are a common method for ring expansion. wikipedia.orgyoutube.comyoutube.com For instance, if a carbocation could be generated on a carbon atom attached to the cyclopentane ring (e.g., through transformation of the nitrile group into a leaving group followed by rearrangement), a ring expansion to a more stable six-membered ring could occur. The driving force for such a reaction is the relief of ring strain, as cyclohexane (B81311) exists in a strain-free chair conformation. youtube.comyoutube.com A hypothetical pathway could involve the reduction of the nitrile to an amine, diazotization, and subsequent loss of N₂ to form a primary carbocation, which would then trigger the expansion of the cyclopentane ring to a cyclohexanone (B45756) derivative.

Ring Contraction: Ring contractions are also synthetically valuable, often proceeding through rearrangements like the Favorskii or Wolff rearrangements. rsc.orgresearchgate.net These typically require specific functional groups, such as a ketone adjacent to a leaving group. For this compound, a multi-step synthesis would be necessary to install the required functionality for a ring contraction to a cyclobutane (B1203170) derivative. For example, conversion of the nitrile to a carboxylic acid, followed by formation of an α-diazoketone, could potentially lead to a ring-contracted ester via a photochemical Wolff rearrangement. researchgate.net

Direct functionalization of the C–H bonds of the cyclopentane ring offers a modern and efficient way to create more complex molecules. nsf.govnih.gov Palladium-catalyzed transannular C–H arylation has emerged as a powerful technique for the selective functionalization of cycloalkanes. nih.gov In compounds with an α-aryl substituent, the γ-C–H bonds (at positions 3 and 4 of the cyclopentane ring) can be selectively arylated.

For this compound, the nitrile group itself is not a conventional directing group for C-H activation. However, it could be chemically modified into a directing group, such as a carboxylic acid or an aminoquinoline, to guide a transition metal catalyst to a specific C-H bond on the cyclopentane ring. nih.govnih.gov This strategy would allow for the introduction of new functional groups at specific positions, providing access to a range of novel derivatives.

Table 2: Potential Strategies for C-H Functionalization of the Cyclopentane Ring

| Position | Strategy | Rationale |

|---|---|---|

| C-2 / C-5 (β-positions) | Directed C-H Activation | Requires conversion of the nitrile to a suitable directing group. |

| C-3 / C-4 (γ-positions) | Transannular C-H Arylation | Can be achieved if the nitrile is converted to a carboxylic acid. nih.gov |

The cyclopentane ring is not planar and exists in dynamic equilibrium between two main non-planar conformations: the "envelope" and the "twist" (or "half-chair"). dalalinstitute.com The energy barrier between these conformations is low, allowing for rapid interconversion at room temperature.

In this compound, the presence of the bulky 3-fluorophenyl and nitrile groups at the C1 position significantly influences the conformational preference of the ring. These substituents will preferentially occupy positions that minimize steric strain. In the envelope conformation, the C1 carbon could be part of the flap or the planar portion of the ring. The most stable conformation would likely place the large 3-fluorophenyl group in a pseudo-equatorial position to reduce steric interactions with the adjacent hydrogen atoms on the ring.

This preferred conformation has a direct impact on the reactivity of the cyclopentane C-H bonds. The accessibility of specific C-H bonds for reactions like the C-H functionalization described above is determined by their spatial orientation (pseudo-axial vs. pseudo-equatorial) in the dominant conformer. A pseudo-equatorial C-H bond is generally more sterically accessible for attack by a bulky catalyst than a pseudo-axial one. Therefore, a thorough conformational analysis would be crucial for predicting the regioselectivity of any functionalization reactions on the cyclopentane ring.

Comparative Mechanistic Analysis with Analogous Compounds

Comparing the reactivity of this compound with its chlorinated analog, 1-(3-Chlorophenyl)cyclopentanecarbonitrile, highlights the distinct effects of fluorine versus chlorine in organic reactions.

In electrophilic aromatic substitution, fluorobenzene (B45895) is generally more reactive than chlorobenzene. stackexchange.comvaia.com This is because while both halogens are deactivating due to their inductive effect, the resonance donation from fluorine's 2p orbital is more effective at stabilizing the intermediate carbocation than the donation from chlorine's 3p orbital. stackexchange.com This superior resonance effect outweighs fluorine's stronger inductive effect, leading to a faster reaction rate. Therefore, this compound is expected to be more reactive towards electrophiles than 1-(3-Chlorophenyl)cyclopentanecarbonitrile.

In reactions where the halogen might act as a leaving group, the difference in carbon-halogen bond strength becomes critical. The C-F bond is significantly stronger than the C-Cl bond. wikipedia.org This makes the fluoride ion a poorer leaving group than the chloride ion. Consequently, in any potential nucleophilic substitution reaction involving the halogen, the chloro-analog would be expected to react faster.

Table 3: Comparative Properties of Fluoro vs. Chloro Analogs

| Property | This compound | 1-(3-Chlorophenyl)cyclopentanecarbonitrile | Rationale |

|---|---|---|---|

| Inductive Effect of Halogen | Stronger (-I) | Weaker (-I) | Fluorine is more electronegative than chlorine. |

| Resonance Effect of Halogen | Stronger (+R) | Weaker (+R) | Better 2p-2p orbital overlap for C-F vs. 3p-2p for C-Cl. stackexchange.com |

| Reactivity in EAS | Higher | Lower | The stronger resonance effect of fluorine outweighs its stronger inductive effect. stackexchange.comvaia.com |

| C-Halogen Bond Strength | Higher | Lower | The C-F bond is one of the strongest single bonds to carbon. wikipedia.org |

| Halogen as Leaving Group | Poorer | Better | Weaker bonds are more easily broken. |

Influence of Fluorine Substitution Position on Reactivity (e.g., ortho- vs. meta- vs. para-)

The position of the fluorine atom on the phenyl ring significantly dictates the regioselectivity and rate of electrophilic aromatic substitution (EAS) reactions. Fluorine, like other halogens, exhibits a dual electronic effect: it is inductively electron-withdrawing (-I effect) due to its high electronegativity, and it is a resonance electron-donating group (+R effect) due to its lone pairs of electrons. While the inductive effect deactivates the ring towards electrophilic attack compared to benzene, the resonance effect directs incoming electrophiles to the ortho and para positions.

In the case of 1-(fluorophenyl)cyclopentanecarbonitrile isomers, the fluorine atom's placement will influence the stability of the carbocation intermediate (arenium ion) formed during an EAS reaction.

ortho-Isomer (1-(2-Fluorophenyl)cyclopentanecarbonitrile): The fluorine atom at the ortho position exerts a strong inductive pull, significantly deactivating the ring. While it directs incoming electrophiles to the positions ortho and para to itself (positions 3, 5, and the carbon bearing the cyclopentanecarbonitrile (B127170) group), steric hindrance from the adjacent bulky cyclopentanecarbonitrile group would likely disfavor substitution at position 3.

meta-Isomer (this compound): With the fluorine in the meta position, its deactivating inductive effect is still pronounced. The fluorine directs incoming electrophiles to the positions ortho and para relative to it (positions 2, 4, and 6). Position 2 and 6 are sterically hindered by the cyclopentanecarbonitrile group. Therefore, substitution is most likely to occur at position 4.

para-Isomer (1-(4-Fluorophenyl)cyclopentanecarbonitrile): In the para isomer, the fluorine atom's resonance effect can effectively stabilize a positive charge at the ipso-carbon (the carbon attached to the cyclopentanecarbonitrile group). researchgate.net This can lead to enhanced reactivity at the positions ortho to the fluorine (positions 3 and 5) compared to the other isomers. researchgate.net Research on fluorobenzene has shown that reactions at the para position can be faster than those on benzene itself, highlighting the potent directing and activating (in a relative sense) nature of a para-fluoro substituent. researchgate.net

The nitrile group is a meta-director and a deactivating group in electrophilic aromatic substitution. However, the quaternary carbon to which it is attached isolates it electronically from the pi-system of the benzene ring, thus its directing effects on the aromatic ring are negligible. The reactivity of the phenyl ring is therefore primarily governed by the fluorine substituent.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of Fluorophenylcyclopentanecarbonitrile Isomers

| Isomer | Fluorine Position | Predicted Major Monosubstitution Product(s) | Rationale |

| 1-(2-Fluorophenyl)cyclopentanecarbonitrile | ortho | Substitution at C5 | Strong -I effect of fluorine, steric hindrance at C3. |

| This compound | meta | Substitution at C4 | Fluorine directs ortho and para; C4 is the most accessible of these positions. |

| 1-(4-Fluorophenyl)cyclopentanecarbonitrile | para | Substitution at C3 and C5 | +R effect of fluorine stabilizes intermediates for substitution ortho to it. researchgate.net |

Steric and Electronic Effects of Different Ring Systems (e.g., Cyclopropane (B1198618) vs. Cyclopentane)

The cycloalkane ring attached to the fluorophenylnitrile core imparts significant steric and electronic effects that influence the molecule's reactivity. A comparison between a cyclopropane and a cyclopentane ring highlights these differences.

Steric Effects:

The most apparent difference is the steric bulk. The cyclopentane ring is significantly larger and more conformationally flexible than the cyclopropane ring. This steric hindrance can affect reactions at the nitrile group and the ortho positions of the phenyl ring. For instance, nucleophilic attack at the nitrile carbon or electrophilic attack at the ortho positions of the phenyl ring would be more hindered in this compound than in its cyclopropane analog, 1-(3-fluorophenyl)cyclopropanecarbonitrile.

Electronic Effects:

The electronic nature of cyclopropane is unique among cycloalkanes. Due to significant angle strain (internal bond angles of 60°), the C-C bonds in cyclopropane have a higher degree of p-character than typical sp³-hybridized carbons. This gives the cyclopropane ring some properties reminiscent of a double bond, including the ability to participate in conjugation. This electronic contribution can influence the reactivity of the adjacent nitrile group and the phenyl ring.

In contrast, cyclopentane has less angle strain (internal bond angles of ~108°) and its C-C bonds have more typical sp³ character. masterorganicchemistry.com Its electronic effect is primarily inductive (electron-donating).

Table 2: Comparative Steric and Electronic Effects of Cycloalkane Rings

| Property | Cyclopropane Ring | Cyclopentane Ring |

| Ring Strain | High (approx. 27.5 kcal/mol) | Low (approx. 6.5 kcal/mol) |

| C-C-C Bond Angle | 60° | ~108° (in envelope conformation) |

| Hybridization Character of C-C bonds | Increased p-character | Typical sp³ character |

| Electronic Effect | Electron-donating, can be conjugating | Inductively electron-donating |

| Steric Hindrance | Lower | Higher |

These differences in steric and electronic properties would be expected to lead to different reaction rates and, in some cases, different reaction pathways for this compound compared to 1-(3-fluorophenyl)cyclopropanecarbonitrile. For example, reactions involving the formation of a carbocation at the benzylic position would be influenced by the electron-donating ability of the cycloalkane ring.

Theoretical and Computational Chemistry Studies

Quantum Mechanical Studies of Molecular Structure and Conformation

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and electronic landscape of molecules. For 1-(3-Fluorophenyl)cyclopentanecarbonitrile, these studies would focus on the interplay between the flexible cyclopentane (B165970) ring and the substituted phenyl group.

The cyclopentane ring is not planar. To alleviate torsional strain that would be present in a flat structure, it adopts puckered conformations. libretexts.org The two most recognized low-energy conformations are the "envelope" (C_s symmetry) and the "half-chair" (C_2 symmetry). stackexchange.commasterorganicchemistry.com In an unsubstituted cyclopentane, these conformations are very close in energy, with a barrier to interconversion (pseudorotation) of less than 0.5 kcal/mol, making the ring highly flexible at room temperature. libretexts.orgstackexchange.comdalalinstitute.com

The introduction of a large substituent, such as the 1-(3-fluorophenyl) group, is expected to create a more defined energy minimum. The substituent will preferentially occupy a position that minimizes steric interactions. In the case of a single substituent, the envelope conformation often becomes more favorable. stackexchange.com The phenyl group would likely adopt an equatorial position on the "flap" of the envelope to reduce steric hindrance with the adjacent hydrogen atoms on the ring. The presence of the nitrile group at the same carbon further complicates this landscape, and detailed calculations would be required to determine the precise rotational barrier and the most stable conformation of the entire molecule.

Table 1: Comparison of Ring Strain and Conformations in Cycloalkanes This table provides context by comparing the energetic properties of cyclopentane with other cycloalkanes. Data is generalized from computational and experimental findings.

| Cycloalkane | Ring Strain (kcal/mol) | Predominant Conformation(s) | Key Features |

| Cyclopropane (B1198618) | ~27 | Planar | High angle and torsional strain. masterorganicchemistry.com |

| Cyclobutane (B1203170) | ~26 | Puckered | Reduces torsional strain at the cost of increased angle strain. masterorganicchemistry.com |

| Cyclopentane | ~6 | Envelope, Half-Chair | Low angle strain, but significant torsional strain is relieved by puckering. libretexts.orgmasterorganicchemistry.com |

| Cyclohexane (B81311) | ~0 | Chair | Virtually free of angle and torsional strain. masterorganicchemistry.com |

This interactive table is based on established data for cycloalkanes. The values are approximate and sourced from multiple chemistry resources. libretexts.orgmasterorganicchemistry.com

The electronic structure of this compound is significantly influenced by its constituent functional groups. The fluorine atom and the nitrile group (–C≡N) are both strongly electronegative, leading to a polarized distribution of electron density. Computational methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can quantify this charge distribution. researchgate.netnih.gov

A molecular electrostatic potential (MEP) map would visually represent the charge distribution. For this molecule, negative potential (red/yellow) would be expected around the fluorine atom and the nitrogen of the nitrile group, indicating regions susceptible to electrophilic attack. Positive potential (blue) would likely be concentrated on the hydrogen atoms of the cyclopentane ring and, to a lesser extent, on the phenyl ring hydrogens, highlighting sites for potential nucleophilic interaction. researchgate.netbohrium.com The carbon atom of the nitrile group and the carbon atom of the phenyl ring bonded to the fluorine would exhibit a partial positive charge.

The substitution of a hydrogen atom with fluorine on the benzene (B151609) ring has well-documented effects on the molecule's molecular orbitals (MOs). aip.orgnih.gov The fluorine atom introduces new π-orbitals that are lower in energy than the original π-system of the benzene ring. nih.govacs.org This generally leads to a stabilization of the molecule.

This phenomenon, sometimes termed "fluoromaticity," can enhance the thermal stability and chemical resistance of the aromatic ring. nih.gov Specifically, the high electronegativity of fluorine lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). While the HOMO-LUMO gap might not change dramatically, the lowering of these frontier orbitals makes the molecule less susceptible to oxidation (removal of an electron from the HOMO) but potentially more reactive towards specific nucleophiles if the LUMO is sufficiently lowered in energy. researchgate.net Studies on fluorinated benzenes show that increasing fluorine substitution generally lowers the energy of the πσ* electronic state, which can lead to complex photophysical behavior. aip.org

Table 2: Computed NICS(0) Values for Fluorobenzenes Nucleus-Independent Chemical Shift (NICS) is a computational measure of aromaticity, with more negative values indicating stronger aromatic character. This data for fluorobenzenes illustrates the electronic impact of fluorine.

| Compound | NICS(0) (ppm) |

| Benzene | -7.7 |

| Fluorobenzene (B45895) | -7.0 |

| 1,3-Difluorobenzene | -6.0 |

| 1,3,5-Trifluorobenzene | -4.9 |

Data sourced from computational studies on fluorobenzenes. nih.govacs.org

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is also a vital tool for mapping out reaction mechanisms, allowing for the characterization of fleeting transition states that are difficult to observe experimentally. mit.edu

A plausible synthetic route to this compound is a variation of the Strecker synthesis, starting from 3-fluorophenyl cyclopentyl ketone. wikipedia.org The Strecker synthesis involves the reaction of a ketone with an ammonia (B1221849) source and a cyanide source to form an α-aminonitrile, which can be subsequently modified. nih.gov

Computational modeling of this reaction would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the reactants (ketone, ammonia, cyanide) and the final α-aminonitrile product.

Transition State Searching: Identifying the high-energy transition state structures for each step of the mechanism. The mechanism involves the formation of an iminium ion followed by the nucleophilic attack of the cyanide ion. nih.gov

Energy Profile Mapping: Connecting the reactants, transition states, and products to create a reaction energy profile, which allows for the calculation of activation energies.

These simulations can be complex, sometimes requiring the inclusion of solvent molecules to accurately model the reaction environment, as has been shown in computational studies of other asymmetric Strecker syntheses. ic.ac.uk Another potential synthetic step that could be modeled is the electrophilic aromatic substitution (nitration, followed by reduction and Sandmeyer reaction) on a 1-phenylcyclopentanecarbonitrile (B1345207) precursor, a route used for analogous compounds. acs.org

Frontier Molecular Orbital (FMO) theory is a key computational tool for predicting reactivity. The HOMO and LUMO are the primary orbitals involved in chemical reactions.

HOMO (Highest Occupied Molecular Orbital): The location of the HOMO density indicates the site of electrophilic attack (the molecule acting as a nucleophile). For this compound, the HOMO is likely to be concentrated on the electron-rich phenyl ring, despite the deactivating effect of the fluorine.

LUMO (Lowest Unoccupied Molecular Orbital): The location of the LUMO density indicates the site of nucleophilic attack (the molecule acting as an electrophile). The LUMO would likely be centered on the carbon atom of the nitrile group and the carbon atoms of the phenyl ring, particularly those ortho and para to the electron-withdrawing fluorine atom. researchgate.net

MEP maps and calculated atomic charges further refine these predictions. For instance, in an electrophilic aromatic substitution reaction on the phenyl ring, the fluorine atom (a deactivator but ortho, para-director) and the alkylnitrile group (a deactivator and meta-director) would have competing influences. Computational modeling could predict the most likely position for substitution by calculating the energies of the intermediate carbocations (sigma complexes).

Theoretical Studies of Regioselectivity and Stereoselectivity

The prediction of regioselectivity and stereoselectivity in chemical reactions is a significant application of computational chemistry. These studies often employ quantum mechanical methods, such as Density Functional Theory (DFT), to model reaction pathways and determine the most likely outcomes.

For this compound, theoretical investigations could elucidate the preferred orientation (regioselectivity) and three-dimensional arrangement (stereoselectivity) of reactants in addition or substitution reactions. This would involve calculating the activation energies of different possible transition states. A lower activation energy would indicate a more favorable reaction pathway and thus the predicted major product.

Factors influencing this selectivity include the electronic effects of the fluorine atom and the nitrile group, as well as the steric hindrance imposed by the cyclopentyl ring. The fluorine atom at the meta-position of the phenyl ring influences the electron density distribution in the aromatic system through both inductive and resonance effects. The nitrile group, being a strong electron-withdrawing group, also plays a crucial role in directing incoming reactants.

Despite the utility of these theoretical approaches, there are currently no specific published studies that apply these methods to predict the regioselectivity or stereoselectivity of reactions involving this compound.

Theoretical Spectroscopic Predictions

Computational methods are widely used to predict various spectroscopic properties of molecules, which can aid in their identification and structural elucidation.

Computational Prediction of Vibrational Modes and Spectra (e.g., IR)

Theoretical calculations, typically using DFT methods, can predict the vibrational frequencies of a molecule. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. By calculating the vibrational modes, a theoretical IR spectrum can be generated. This predicted spectrum can then be compared with experimental data to confirm the structure of the synthesized compound.

For this compound, key vibrational modes would include the C≡N stretch of the nitrile group, C-F stretching, aromatic C-H and C=C stretching, and the various stretching and bending modes of the cyclopentyl ring.

While the principles of computational IR spectroscopy are well-established, specific data tables of predicted vibrational modes for this compound are not available in published literature. A hypothetical table of predicted IR frequencies would resemble the following:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 |

| C≡N Stretch | 2260-2240 |

| Aromatic C=C Stretch | 1600-1450 |

| C-F Stretch | 1250-1000 |

Note: This table is illustrative and not based on actual published research for this specific compound.

Theoretical Calculation of Nuclear Magnetic Resonance (NMR) Parameters

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is another powerful application of computational chemistry. Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can provide theoretical chemical shift values. These calculated shifts are valuable for assigning signals in experimental NMR spectra.

For this compound, theoretical calculations would predict the chemical shifts for the different hydrogen and carbon atoms in the molecule, taking into account the electronic environment of each nucleus. The electronegative fluorine atom and the anisotropic effects of the aromatic ring and nitrile group would significantly influence these chemical shifts.

As with other computational data for this compound, detailed research findings and data tables for the theoretical NMR parameters of this compound are not present in the available scientific literature. A hypothetical data table for predicted ¹³C NMR chemical shifts is presented below for illustrative purposes.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C≡N | 120-125 |

| Quaternary Cyclopentyl C | 40-50 |

| CH₂ (Cyclopentyl) | 25-35 |

| Aromatic C-F | 160-165 (JC-F) |

| Aromatic C-H | 115-135 |

| Aromatic C (ipso) | 140-150 |

Note: This table is illustrative and not based on actual published research for this specific compound.

Role As a Model Compound in Fundamental Chemical Studies

Substrate for Exploring Novel Reaction Methodologies

The reactivity of 1-(3-Fluorophenyl)cyclopentanecarbonitrile is of considerable interest in the development of new synthetic methods, particularly in the fields of catalysis and multicomponent reactions.

Application in Nickelaphotoredox Catalysis

While specific studies detailing the use of this compound in nickelaphotoredox catalysis are not extensively documented in publicly available literature, its structural motifs suggest its potential as a substrate in such transformations. Nickelaphotoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, often under mild conditions. nih.gov The aryl fluoride (B91410) and nitrile functionalities present in the molecule are relevant to several classes of nickel-catalyzed cross-coupling reactions. For instance, nickel-catalyzed cyanation reactions of aryl halides have been developed, and conversely, the nitrile group itself can be a participant in cross-coupling reactions. nih.gov

Given the growing interest in the functionalization of C-F bonds, this compound could serve as a model substrate to investigate the selective activation of the aryl C-F bond under nickelaphotoredox conditions. thieme-connect.de Furthermore, the benzylic C-H bonds on the cyclopentane (B165970) ring could be targets for functionalization through hydrogen atom transfer (HAT) processes, a common strategy in photoredox catalysis. acs.org The presence of the electron-withdrawing fluorine atom can influence the redox properties of the aromatic ring, which is a key parameter in designing photoredox catalytic cycles. nih.gov

Table 1: Potential Nickelaphotoredox Reactions with this compound

| Reaction Type | Potential Reactants | Potential Products |

| C-F Bond Arylation | Aryl boronic acid | 1-(Biphenyl-3-yl)cyclopentanecarbonitrile derivative |

| Benzylic C-H Functionalization | Alkyl halide | 1-(3-Fluorophenyl)-2-alkylcyclopentanecarbonitrile |

| Nitrile Group Transformation | Organoborane | 1-(3-Fluorophenyl)cyclopentyl ketone |

Use in Investigating Multi-Component Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. rsc.org While specific MCRs involving this compound are not explicitly reported, its nitrile functionality is a common participant in a variety of MCRs. For example, the nitrile group can undergo nucleophilic attack in reactions like the Passerini and Ugi reactions, leading to the formation of α-acyloxyamides and α-aminoacyl amides, respectively. nih.gov

The cyclopentane scaffold of this compound could be constructed through MCRs. For instance, diastereoselective MCRs have been developed for the synthesis of highly substituted cyclopentanes and cyclopentenes. nih.govnih.govrsc.org These reactions often involve the generation of complex molecular architectures with multiple stereocenters in a single step. The synthesis of structurally analogous compounds, such as 1,2,4-trisubstituted cyclopentanes, has been explored as platforms for generating chemical diversity. nih.gov

Probing Stereochemical Control in Complex Molecular Systems

The quaternary stereocenter in this compound makes it a relevant model for studies on stereochemical control. The synthesis of such a structure with high enantiopurity presents a significant challenge in organic synthesis. Methodologies for the stereoselective synthesis of multisubstituted cyclohexanes have been investigated, which could potentially be adapted for cyclopentane systems. mdpi.com

Furthermore, the development of diastereoselective multicomponent reactions to create complex cyclopentane frameworks highlights the ongoing efforts to control stereochemistry in such systems. nih.govnih.gov The synthesis of fully functionalized cyclopentanes is a key area of research, with applications in the synthesis of natural products. oregonstate.edu The presence of the 3-fluorophenyl group can also influence the stereochemical outcome of reactions due to its steric and electronic properties.

Investigating Structure-Reactivity Relationships in Fluorinated Organonitriles

The fluorine atom in this compound has a profound impact on the molecule's reactivity. The strong electron-withdrawing nature of fluorine can influence the electronic properties of the aromatic ring and the acidity of adjacent C-H bonds. nih.gov This makes the compound an excellent candidate for investigating structure-reactivity relationships in fluorinated organonitriles.

The reactivity of nitriles is characterized by the electrophilicity of the carbon atom in the C≡N triple bond. libretexts.orglibretexts.org The electron-withdrawing effect of the meta-positioned fluorine atom in this compound would be expected to enhance the electrophilicity of the nitrile carbon, potentially increasing its reactivity towards nucleophiles. Studies on the unique effects of fluorine in organic reactions have shown that fluorine substitution can significantly alter the reactivity of functional groups. rsc.org

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂FN | PubChem nih.gov |

| Molecular Weight | 189.23 g/mol | PubChem nih.gov |

| XLogP3 | 3.1 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov |

The data in Table 2, sourced from PubChem, provides a quantitative basis for understanding the physical and chemical properties of the molecule, which are essential for predicting its behavior in various chemical reactions.

Future Directions in Academic Research on 1 3 Fluorophenyl Cyclopentanecarbonitrile

Exploration of Undiscovered Reaction Pathways and Synthetic Strategies

The synthesis of 1-(3-Fluorophenyl)cyclopentanecarbonitrile is achievable through established nucleophilic substitution reactions. However, future research could unearth more efficient and novel synthetic methodologies. A primary area of interest lies in the exploration of catalytic C-H activation and cyanation reactions.

Future synthetic explorations could focus on direct C-H functionalization of 3-fluorophenylcyclopentane. This approach would bypass the need for pre-functionalized starting materials, thereby increasing atom economy and reducing synthetic steps. Another promising route is the investigation of palladium-catalyzed cyanation of a suitable precursor, such as 1-bromo-3-fluorophenylcyclopentane. researchgate.net Research in this area could focus on optimizing catalyst systems to achieve high yields and selectivity under mild conditions. researchgate.net

Phase-transfer catalysis (PTC) represents another underexplored strategy for the synthesis of this compound. crdeepjournal.orgunimi.itprinceton.edu By facilitating the transfer of reactants between immiscible phases, PTC could offer a scalable and cost-effective synthetic route. crdeepjournal.orgunimi.itprinceton.edu Investigations could focus on screening various phase-transfer catalysts and reaction conditions to maximize yield and purity.

Furthermore, the reactivity of the nitrile group itself offers a rich field for discovery. While hydrolysis and reduction are known transformations of nitriles, the specific reactivity of the nitrile in this compound, influenced by the adjacent quaternary carbon and the fluorinated phenyl ring, has not been systematically studied. frontiersin.org Future work could explore cycloaddition reactions, for instance, to generate novel heterocyclic systems. researchgate.net

Table 1: Potential Synthetic Routes for Future Investigation

| Synthetic Strategy | Precursor Example | Potential Catalyst/Reagent | Anticipated Advantages |

| Direct C-H Cyanation | 3-Fluorophenylcyclopentane | Transition metal catalyst (e.g., Pd, Cu) with a cyanide source | Increased atom economy, fewer synthetic steps |

| Palladium-Catalyzed Cross-Coupling | 1-(1-Bromocyclopentyl)-3-fluorobenzene | Pd(dba)2 / ligand / Zn(CN)2 | High functional group tolerance, mild reaction conditions |

| Phase-Transfer Catalysis | 3-Fluorophenylacetonitrile (B154504) and 1,4-dibromobutane (B41627) | Quaternary ammonium (B1175870) salt (e.g., TBAB) | Scalability, use of inexpensive reagents |

Advanced Computational Investigations for Deeper Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to examine the electronic structure and reactivity of this compound. nih.govmdpi.compku.edu.cn Such studies can provide profound insights into its chemical behavior and guide experimental work. nih.govmdpi.compku.edu.cn

Future computational research could focus on elucidating the reaction mechanisms of both its synthesis and subsequent transformations. For example, DFT calculations could model the transition states of the aforementioned catalytic cyanation reactions to identify the most energetically favorable pathways. mdpi.com This can aid in the rational design of more efficient catalysts. mdpi.com

Moreover, a detailed analysis of the molecule's frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) could predict its reactivity towards various electrophiles and nucleophiles. mdpi.com The influence of the fluorine atom on the electron distribution of the phenyl ring and, consequently, on the reactivity of the nitrile group, is a key area for computational exploration. nih.govemerginginvestigators.org Comparing the computed properties of this compound with its non-fluorinated and other halogenated analogs would provide a systematic understanding of the role of the fluorine substituent. nih.govemerginginvestigators.org

Table 2: Proposed DFT Studies and Potential Insights

| Computational Method | Property to Investigate | Potential Insights |

| Density Functional Theory (DFT) | Reaction energy profiles for synthetic pathways | Identification of rate-determining steps and optimization of reaction conditions. |

| Time-Dependent DFT (TD-DFT) | Electronic transitions and excited state properties | Prediction of photochemical reactivity and spectroscopic characteristics. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of intramolecular interactions | Understanding the influence of the fluorine atom on the cyclopentyl and nitrile moieties. |

Development of Sustainable Synthetic Approaches

The principles of green chemistry provide a crucial framework for the future development of synthetic methods for this compound. frontiersin.orgnih.govnih.govrsc.orgmdpi.com A significant goal would be to devise syntheses that minimize waste, avoid hazardous reagents, and utilize renewable resources where possible.

One promising avenue is the development of catalytic systems that operate in environmentally benign solvents, such as water or bio-based solvents. Another key area of research is the exploration of cyanide-free cyanation methods. nih.govacs.orgnih.gov For instance, the use of carbon dioxide and ammonia (B1221849) as a source for the cyano group, mediated by a suitable catalyst, represents a highly sustainable alternative to traditional cyanating agents. nih.govacs.orgnih.gov

The use of flow chemistry could also be explored to develop a continuous and scalable synthesis process. Flow reactors can offer improved heat and mass transfer, leading to higher yields and selectivity, as well as enhanced safety for potentially hazardous reactions.

Utilization as a Scaffold for Probing Fundamental Chemical Principles

The unique structural features of this compound make it an excellent candidate for use as a molecular scaffold to investigate fundamental chemical principles. The interplay between the electron-withdrawing fluorine atom, the sp3-hybridized cyclopentane (B165970) ring, and the sp-hybridized nitrile group can be systematically studied to understand long-range electronic effects.

By synthesizing a library of derivatives with varying substituents on the phenyl ring, researchers could probe the transmission of electronic effects through the cyclopentyl core to the nitrile group. This could be monitored by spectroscopic techniques (e.g., IR, NMR) and correlated with computational models.

Furthermore, the chiral nature of derivatives of this compound could be exploited in studies of asymmetric catalysis and stereoselective reactions. The rigid cyclopentane framework can provide a well-defined stereochemical environment for directing chemical transformations. The fluorophenyl group is a common motif in medicinal chemistry, often introduced to enhance metabolic stability or binding affinity. nih.govnih.govmdpi.com Investigating how the this compound scaffold interacts with biological targets could provide valuable structure-activity relationship (SAR) data for the design of new therapeutic agents. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Fluorophenyl)cyclopentanecarbonitrile, and how can purity be optimized?

- Methodology : While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous nitrile derivatives (e.g., 1-(4-Chlorophenyl)-1-cyclopropanecarbonitrile) suggest palladium-catalyzed cross-coupling or cyclopropanation reactions as potential pathways . For purity optimization, employ column chromatography (silica gel, gradient elution with hexane/ethyl acetate) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) . Validate intermediates using H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers safely handle and store this compound?

- Guidelines :

- Storage : Keep in airtight containers under inert gas (N/Ar) at 2–8°C to prevent hydrolysis or oxidation .

- Handling : Use explosion-proof equipment, avoid static discharge, and work in fume hoods with PPE (nitrile gloves, lab coat, safety goggles) .

- Disposal : Incinerate in licensed facilities; avoid environmental release due to potential aquatic toxicity (inferred from structurally similar nitriles) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Analytical Workflow :

- NMR : F NMR to confirm fluorine substitution (δ ≈ -110 to -120 ppm for meta-F) .